
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide is a chemical compound with the molecular formula C12H20N2·HBr. It is a derivative of cyclohexanecarbonitrile, where a piperidine group is attached to the carbonitrile group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide can be synthesized through the reaction of cyclohexanecarbonitrile with piperidine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The hydrobromide salt is then formed by treating the resulting compound with hydrobromic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or other suitable methods to ensure its quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexanecarbonitrile, 1-piperidino-, hydrobromide involves its interaction with specific molecular targets and pathways. The piperidine group plays a crucial role in its activity, influencing its binding to receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarbonitrile, 1-(1-piperidinyl)-: A closely related compound with similar structural features.
1-(1-Cyanocyclohexyl)piperidine: Another similar compound with a cyanocyclohexyl group attached to piperidine.
Uniqueness
Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide is unique due to its specific combination of the piperidine group and the hydrobromide salt. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
76008-48-5 |
|---|---|
Fórmula molecular |
C12H21BrN2 |
Peso molecular |
273.21 g/mol |
Nombre IUPAC |
1-piperidin-1-ylcyclohexane-1-carbonitrile;hydrobromide |
InChI |
InChI=1S/C12H20N2.BrH/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14;/h1-10H2;1H |
Clave InChI |
UYKRJJIPHRYDIR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#N)N2CCCCC2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
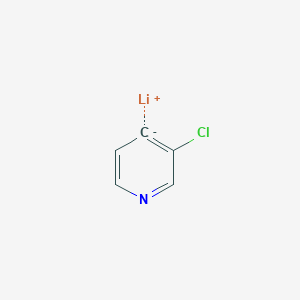
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
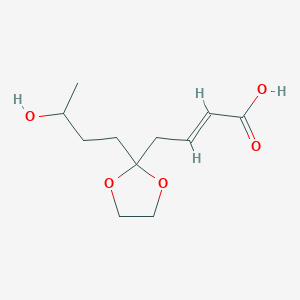
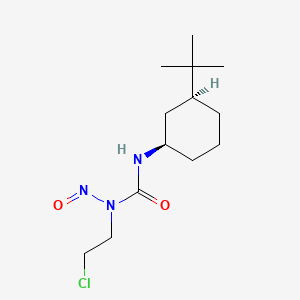
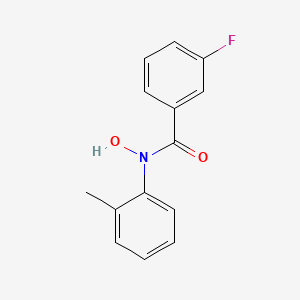
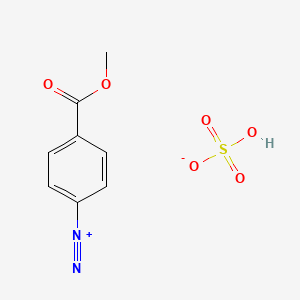


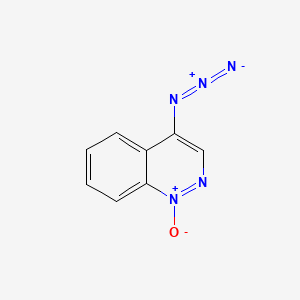


![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
